molecular formula C15H18N8O B2826209 1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034600-84-3

1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2826209
CAS No.: 2034600-84-3
M. Wt: 326.364
InChI Key: MBFQZJZDEHDQRL-UHFFFAOYSA-N
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Description

1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide is a sophisticated chemical scaffold designed for kinase research and inhibitor development. Its structure integrates a [1,2,4]triazolo[4,3-b]pyridazine core, a heterocyclic system recognized for its ability to act as a purine isostere in kinase inhibition . This core is functionalized with a pyrrolidine moiety, which can enhance solubility and influence binding affinity, and is linked via a methylene bridge to a 1-methyl-1H-pyrazole-5-carboxamide group, providing a vector for additional interactions within the kinase's active site. Compounds based on the triazolopyridazine scaffold have been investigated as potent and selective inhibitors of various protein kinases, which are critical targets in oncological and inflammatory disease research . This particular reagent serves as a versatile intermediate or a lead compound for medicinal chemists exploring structure-activity relationships (SAR), optimizing selectivity profiles, and developing novel therapeutic probes. Its primary research value lies in its potential application in high-throughput screening assays, enzymatic inhibition studies, and as a starting point for the synthesis of targeted chemical libraries aimed at specific kinases like FLT3, JAK, or other members of the kinome.

Properties

IUPAC Name

2-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8O/c1-21-11(6-7-17-21)15(24)16-10-14-19-18-12-4-5-13(20-23(12)14)22-8-2-3-9-22/h4-7H,2-3,8-10H2,1H3,(H,16,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFQZJZDEHDQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as N,N-dimethylformamide and catalysts like palladium acetate . Industrial production methods may involve scaling up these reactions using continuous flow chemistry to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the arrest of cell growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Triazolo-Pyridazine vs. Triazolo-Pyrimidine/Pyrazolo-Pyrimidine

  • Target Compound: The [1,2,4]triazolo[4,3-b]pyridazine core contains a pyridazine ring (two adjacent nitrogen atoms) fused to a triazole.
  • Analogs : Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives exhibit isomerization under specific conditions, highlighting structural flexibility absent in the more rigid pyridazine-based target compound .

Pyrazole Carboxamide vs. Pyrazolo-Pyridine

  • Compound (CAS 1005612-70-3) : The pyrazolo[3,4-b]pyridine core lacks the triazole ring but shares carboxamide functionality. The pyridine ring’s lower nitrogen density may reduce polarity compared to the target compound’s triazolo-pyridazine system .

Substituent Effects

Compound Key Substituents Impact on Properties Reference
Target Compound Pyrrolidin-1-yl, methyl-pyrazole Enhanced solubility (pyrrolidine’s basicity); carboxamide enables H-bonding N/A
Compound Chloro-pyridyl, ethoxyphenyl Chlorine increases lipophilicity; ethoxy group enhances π-π stacking
Compound Ethoxymethyleneamino, chloro-pyridyl Ethoxy group stabilizes conformation via intramolecular H-bonds

Physicochemical and Electronic Properties

  • Conformational Rigidity: The target compound’s triazolo-pyridazine core likely imposes planarity, contrasting with the non-planar pyrazole-carboxamide in (dihedral angles: 7.70°–89.17° between rings) .
  • Electron Delocalization: ’s triazole derivatives exhibit shortened C–N bonds (1.348–1.366 Å), suggesting strong conjugation.

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm regioselectivity of substitutions (e.g., methyl group on pyrazole vs. triazolopyridazine) and detect residual solvents .
  • HPLC-MS : Quantify purity (>95%) and identify trace impurities (e.g., unreacted precursors) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as seen in related pyrazole-triazole hybrids .
    Advanced Tip : Pair with IR spectroscopy to verify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

How can molecular docking studies predict the compound’s biological targets?

Q. Advanced Research Focus

  • Target selection : Prioritize enzymes/receptors with binding pockets compatible with the compound’s heterocyclic core (e.g., kinases, GPCRs) .
  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate interactions. For example, the triazolopyridazine moiety may form π-π stacking with aromatic residues, while the pyrrolidine group engages in hydrophobic interactions .
  • Validation : Compare docking scores with known inhibitors (e.g., 14-α-demethylase lanosterol, PDB:3LD6) and validate via in vitro assays .

What strategies resolve contradictions between in vitro and in vivo bioactivity data?

Q. Advanced Research Focus

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) to identify rapid clearance or prodrug activation .
  • Solubility optimization : Modify substituents (e.g., replace methyl with hydrophilic groups) to enhance bioavailability, as seen in structurally similar carboxamides .
  • Off-target analysis : Use proteome-wide affinity assays (e.g., thermal shift) to identify unintended interactions .

How to design a stability study for this compound under varying pH and temperature conditions?

Q. Basic Research Focus

  • pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC; acidic conditions may hydrolyze the carboxamide bond .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for similar triazoles) .
    Advanced Tip : Simulate physiological conditions with plasma proteins to study binding-induced stabilization .

What synthetic routes improve yield for the triazolopyridazine core?

Q. Basic Research Focus

  • Cyclocondensation : Optimize stoichiometry of hydrazine derivatives and diketones to form the triazole ring .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield, as demonstrated for analogous triazolo-pyridazines .
    Methodological Note : Use Dean-Stark traps to remove water in condensation reactions, shifting equilibrium toward product .

How does the compound’s logP affect membrane permeability in cellular assays?

Q. Advanced Research Focus

  • Computational prediction : Calculate logP (e.g., using ChemAxon) to estimate lipophilicity. The compound’s logP ~2.5 (predicted) suggests moderate permeability .
  • Caco-2 assays : Measure apical-to-basolateral transport to validate predictions. Structural analogs with pyrrolidine substituents show enhanced uptake due to balanced hydrophobicity .

What in silico tools are recommended for toxicity profiling?

Q. Advanced Research Focus

  • ADMET prediction : Use SwissADME or ProTox-II to assess hepatotoxicity, Ames mutagenicity, and hERG inhibition. The pyrrolidine group may raise alerts for phospholipidosis .
  • Metabolite prediction : Employ GLORY or Meteor to identify potential reactive metabolites (e.g., N-oxides from pyrrolidine oxidation) .

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